Fluphenazine S,S-dioxide

Description

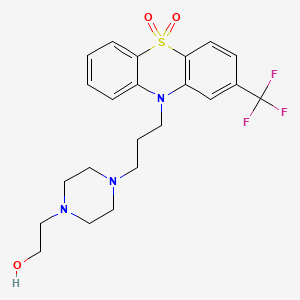

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)32(21,30)31)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRRWTIXBRORSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101123531 | |

| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-79-5 | |

| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluphenazine S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPHENAZINE S,S-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6267DR81T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Derivatization of Fluphenazine S,s Dioxide

Precursors and Starting Materials for S,S-Dioxide Synthesis

The creation of Fluphenazine (B1673473) S,S-dioxide can be achieved through a couple of primary routes, each starting from a different precursor molecule.

Derivation from Fluphenazine Sulfoxide (B87167) Intermediates

A common pathway to Fluphenazine S,S-dioxide involves the stepwise oxidation of fluphenazine. In this method, fluphenazine is first oxidized to its sulfoxide form, Fluphenazine S-oxide. This intermediate is then subjected to further oxidation to yield the final S,S-dioxide product. researchgate.net The initial oxidation to the sulfoxide is a critical step, and various reagents and conditions can be employed to achieve this transformation. nih.govljmu.ac.uk The sulfoxide itself is a known metabolite of fluphenazine. researchgate.net

Direct Oxidation from Fluphenazine Parent Compounds

Alternatively, it is possible to directly oxidize the parent fluphenazine molecule to the S,S-dioxide without isolating the sulfoxide intermediate. This approach requires more forceful oxidizing conditions to drive the reaction past the sulfoxide stage to the sulfone. dtic.mil The direct oxidation of phenothiazine (B1677639) derivatives to their corresponding sulfones has been documented in the literature. dtic.mil

Chemical Oxidation Methodologies for Sulfur Atom Functionalization

The core of synthesizing this compound lies in the oxidation of the sulfur atom in the phenothiazine ring. This transformation from a sulfide (B99878) to a sulfone requires specific chemical methods. libretexts.orgacsgcipr.org

Reagents and Reaction Conditions for Sulfone Formation

A variety of oxidizing agents can be used to convert sulfides to sulfones. organic-chemistry.org Some common reagents include:

Hydrogen Peroxide: Often used in conjunction with a catalyst, hydrogen peroxide is a readily available and effective oxidant for this purpose. dtic.milorganic-chemistry.org

Peroxyacids: Reagents like m-chloroperbenzoic acid (m-CPBA) are powerful oxidants capable of converting sulfides directly to sulfones. rsc.orgpusan.ac.kr

Potassium Permanganate: This strong oxidizing agent can also be employed for the synthesis of sulfones from sulfides. dtic.mil

Potassium Hydrogenperoxomonosulfate: This reagent has been used for the S-oxidation of fluphenazine. researchgate.net

The choice of reagent and reaction conditions, such as solvent and temperature, can significantly influence the outcome of the oxidation. organic-chemistry.org For instance, the oxidation of some phenothiazine derivatives to sulfones has been achieved using an excess of m-CPBA in dichloromethane (B109758) at 0°C. pusan.ac.kr

| Oxidizing Agent | Typical Conditions | Reference |

| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane, 0°C to room temperature | rsc.orgpusan.ac.kr |

| Hydrogen Peroxide | With catalyst, various solvents | dtic.milorganic-chemistry.org |

| Potassium Permanganate | - | dtic.mil |

| Potassium Hydrogenperoxomonosulfate | Acidic medium | researchgate.net |

Control of Chemoselectivity and Stoichiometry in Oxidation Reactions

A key challenge in the synthesis of this compound is achieving chemoselectivity. iupac.org The fluphenazine molecule contains other sites that can be oxidized, such as the nitrogen atoms in the piperazine (B1678402) ring. nih.gov To selectively oxidize the sulfur atom to the sulfone level without affecting other functional groups, careful control of the reaction stoichiometry and conditions is crucial. acsgcipr.org

Using a stoichiometric amount of a milder oxidizing agent can favor the formation of the sulfoxide. To produce the sulfone, an excess of the oxidizing agent or a more potent oxidant is typically required. acsgcipr.org The choice of solvent and reaction temperature also plays a vital role in controlling the selectivity of the oxidation process. organic-chemistry.org For example, in the synthesis of some phenothiazine sulfones, an excess of m-CPBA was used to ensure the complete oxidation of the sulfide to the sulfone. pusan.ac.kr

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and controlled alternative to traditional chemical oxidation for synthesizing sulfoxides and sulfones. nih.govchemrxiv.orgcore.ac.uk This approach avoids the need for potentially hazardous and wasteful chemical oxidants. nih.gov

In the electrochemical synthesis of phenothiazine derivatives, the oxidation occurs at the anode of an electrochemical cell. researchgate.net By controlling the applied current or potential, it is possible to selectively form either the S-oxide or the S,S-dioxide. chemrxiv.orgresearchgate.net For instance, the oxidation of diaryl sulfides and aryl alkyl sulfides to their corresponding sulfoxides can be achieved at a constant current of 5 mA, while the formation of sulfones is favored at a higher current of 10 or 20 mA. researchgate.net

Voltammetric Behavior and Oxidation Potentials of Phenothiazine Derivatives

The electrochemical oxidation of phenothiazine derivatives, including fluphenazine, is a key area of study for understanding their metabolism and for developing synthetic methods. Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these compounds.

Phenothiazines generally exhibit at least two reversible one-electron oxidations. acs.org The first oxidation, occurring at a lower potential, corresponds to the formation of a radical cation (PTZ•+). chemrxiv.org The second, at a higher potential, leads to a dication (PTZ2+). mdpi.com The precise oxidation potentials are influenced by the substituents on the phenothiazine core. For example, the presence of an electron-withdrawing group like chlorine tends to make the phenothiazine scaffold more difficult to oxidize. chemrxiv.org Conversely, electron-donating groups lower the oxidation potential. acs.org

Studies on various phenothiazine derivatives have shown that they are electrochemically oxidized in the potential range of 0.55–0.75 V. tandfonline.comresearchgate.net This oxidation is typically a reversible and diffusion-controlled process. tandfonline.comresearchgate.net For chlorpromazine (B137089) (CPZ), a closely related phenothiazine, the first oxidation peak to form the radical cation is a reversible one-electron process. chemrxiv.org Subsequent oxidation processes are often irreversible. chemrxiv.org The voltammetric behavior is also influenced by the pH of the medium, although the peak potentials of some derivatives show little shift with pH changes from 1 to 7. researchgate.net

The stability of the generated cation radicals can be observed through cyclic voltammograms. researchgate.net The initial reversible oxidation of phenothiazine derivatives is the first step toward forming sulfoxides and sulfones. researchgate.net

| Compound | First Anodic Peak Potential (Epa1 vs Fc/Fc+) | Key Observation | Reference(s) |

| Chlorpromazine (CPZ) | 0.595 V | Reversible one-electron process forming a radical cation. | chemrxiv.org |

| 2-Chlorophenothiazine (B30676) (2CPTZ) | 0.376 V (at 0.2 Vs⁻¹) | Lower oxidation potential compared to CPZ. | mdpi.com |

| Donor-substituted poly(N-styryl-3,7-dimethoxyphenothiazine) (X-PSDMPT) | 3.38 V vs Li/Li+ | Shows two stable and reversible redox processes. | acs.org |

Controlled Potential Electrosynthesis of Fluphenazine S-Oxide and S,S-Dioxide

Controlled potential electrosynthesis is a valuable technique for the targeted synthesis of specific metabolites like Fluphenazine S-oxide and S,S-dioxide. nih.gov This method offers a greener alternative to traditional chemical oxidation, as it uses electrons as the reagent and can be performed under mild conditions. nih.govsioc.ac.cn

The process involves applying a specific potential to an electrochemical cell containing the parent drug. sioc.ac.cn By carefully controlling this potential, it is possible to selectively oxidize the sulfur atom in the phenothiazine ring to form the S-oxide and subsequently the S,S-dioxide. mdpi.com This method has been successfully used to produce S-oxide and S,S-dioxide metabolites of phenothiazines like chlorpromazine on a multi-milligram scale. chemrxiv.orgmdpi.com

The electrosynthesis is typically carried out in a three-electrode setup, which includes a working electrode, a counter electrode, and a reference electrode, allowing for precise control over the applied potential. sioc.ac.cn The reaction progress is often monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the desired product is being formed with high selectivity. mdpi.com For instance, in the electrosynthesis of chlorpromazine metabolites, a constant current was applied, and the reaction was optimized to maximize the conversion to the desired sulfoxide. mdpi.com This demonstrates the "dial-in" capability of electrosynthesis to selectively generate specific oxidized metabolites. chemrxiv.orgmdpi.com

Mechanism of Electrochemical Sulfur Oxidation

The electrochemical oxidation of the sulfur atom in the phenothiazine ring is the fundamental process in the formation of Fluphenazine S-oxide and S,S-dioxide. The sulfur atom in the sulfide state is more susceptible to oxidation than the tertiary amine on the alkyl side chain. nih.gov

The proposed mechanism involves the following steps:

Formation of a Radical Cation : The process begins with a one-electron oxidation of the phenothiazine at the anode (working electrode), resulting in the formation of a sulfur-centered radical cation. nih.gov

Nucleophilic Attack by Water : In a non-anhydrous solvent like acetonitrile (B52724), water acts as the oxygen source. nih.gov Hydroxide ions, generated from the reduction of water at the cathode, attack the sulfur-centered radical cation. nih.gov

Formation of the Sulfoxide : This nucleophilic attack leads to the formation of the S-oxide (sulfoxide). nih.gov

Further Oxidation to the Sulfone : The sulfoxide can then undergo further oxidation in a similar manner to yield the S,S-dioxide (sulfone). nih.gov The sulfone is generally more stable than the sulfoxide due to the presence of two oxygen atoms bonded to the sulfur. chemrxiv.org

This mechanism is supported by experiments using labeled water, which confirmed it as the source of oxygen in the formation of both the sulfoxide and sulfone. nih.gov

Stereochemical Considerations in this compound Synthesis

Substitution with an alkyl group at the ring nitrogen can lead to the formation of an "extra" conformer due to the bulkiness of the substituent. ljmu.ac.uk These different conformations are not electronically equivalent. While the focus of stereochemistry in drug design often revolves around chiral centers, the spatial arrangement of functional groups is critical for biological activity. ethernet.edu.et In the context of synthesis, controlling these conformational aspects is generally not a primary focus unless specific conformers are being targeted for their unique properties.

Synthesis of Deuterium-Labeled this compound Analogs

The synthesis of deuterium-labeled analogs of this compound is important for metabolic studies, providing internal standards for mass spectrometry-based quantification. researchgate.net These labeled compounds allow for the accurate tracking and measurement of the drug and its metabolites in biological samples. researchgate.net

There are two main approaches to synthesizing labeled compounds: the "synthetic approach" and the "exchange approach". princeton.edu

Synthetic Approach : This method involves using a deuterium-containing starting material and carrying it through the synthetic steps to produce the final deuterated target molecule. princeton.edu

Exchange Approach : This approach involves exchanging specific hydrogen atoms on the target molecule with deuterium (B1214612) from a deuterium source, often catalyzed by a metal. princeton.edu

For instance, methods have been developed for the site-selective deuteration of pharmaceuticals using catalysts like silver or ruthenium nanoparticles. mdpi.com Another technique utilizes a Pd/C-Al-D₂O system for selective hydrogen-deuterium exchange reactions. mdpi.com The synthesis of deuterium-labeled this compound would likely involve preparing deuterated fluphenazine first, followed by the controlled electrochemical oxidation to the S,S-dioxide. The synthesis of a related compound, [2H6]-nilutamide, was achieved by first preparing the deuterated hydantoin (B18101) precursor. researchgate.net A similar strategy could be applied to this compound, where a deuterated fluphenazine precursor is synthesized and then oxidized.

Metabolic Transformations and Biotransformation Pathways of Fluphenazine S,s Dioxide in Vitro and in Silico

Enzymatic Formation of Fluphenazine (B1673473) S,S-Dioxide

The formation of Fluphenazine S,S-dioxide from fluphenazine is a two-step oxidation process, proceeding through a sulfoxide (B87167) intermediate. This transformation is primarily catalyzed by two major enzyme superfamilies: the Flavin-containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) system.

Role of Flavin Monooxygenases (FMOs) in Sulfoxide and Sulfone Formation

Flavin-containing monooxygenases are a family of enzymes that play a significant role in the metabolism of xenobiotics containing soft-nucleophiles, such as nitrogen and sulfur. nih.gov FMOs catalyze the oxygenation of a wide range of foreign chemicals, including drugs and pesticides. core.ac.uk The catalytic cycle of FMO involves the reduction of its FAD cofactor by NADPH, followed by reaction with molecular oxygen to form a stable flavin-hydroperoxide intermediate. nih.govturkjps.org This intermediate then reacts with a suitable nucleophilic substrate. nih.gov

The initial oxidation of the sulfur atom in the phenothiazine (B1677639) ring of fluphenazine to form fluphenazine sulfoxide is a reaction that can be mediated by FMOs. nih.govgrafiati.com While FMOs can further oxygenate the sulfoxide to the corresponding sulfone (S,S-dioxide), this subsequent step is often more efficiently catalyzed by the CYP system. nih.gov The stereoselectivity of sulfoxidation by FMOs is a notable characteristic, often differing from that of CYPs. nih.gov

Cytochrome P450 (CYP) Mediated Oxidation Mechanisms (In Vitro Models)

The Cytochrome P450 superfamily of enzymes is a primary driver of drug metabolism, responsible for the biotransformation of a vast number of pharmaceuticals. mdpi.commdpi.com Several CYP isoforms are involved in the metabolism of antipsychotic drugs, including fluphenazine. mdpi.com In vitro studies using human liver microsomes and cDNA-expressed CYP isoforms have been instrumental in elucidating the specific enzymes responsible for fluphenazine's metabolism. nih.govnih.gov

The oxidation of fluphenazine, including sulfoxidation, is a key metabolic pathway mediated by CYPs. mdpi.comnih.gov While multiple CYP isoforms can contribute, studies on the related phenothiazine, perphenazine, have implicated CYP1A2, CYP3A4, CYP2C19, and CYP2D6 in its N-dealkylation, another major metabolic route. nih.gov The formation of the sulfoxide is a recognized metabolic step for phenothiazines, and it is plausible that similar CYP isoforms are involved in the sulfoxidation of fluphenazine. researchgate.netresearchgate.net Further oxidation of the sulfoxide to the S,S-dioxide (sulfone) is also a reaction catalyzed by CYP enzymes. nih.gov Recent research has also explored the electrochemical synthesis of S-oxide and the novel S,S-dioxide metabolites, with molecular docking studies suggesting a potential rationale for their formation by a cytochrome P450 enzyme. researchgate.netnih.govchemrxiv.org

Characterization of Enzyme Kinetics in Controlled Systems

Understanding the kinetics of enzyme-catalyzed reactions is fundamental to predicting drug metabolism and potential drug-drug interactions. libretexts.org Key kinetic parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at half the maximum reaction velocity and is an inverse measure of substrate affinity, and the maximum reaction velocity (Vₘₐₓ), which is reached when the enzyme is saturated with the substrate. bu.edu.egwikipedia.org The ratio kcat/Kₘ represents the catalytic efficiency of an enzyme. libretexts.org

In vitro systems, such as human liver microsomes and recombinant CYP enzymes, are used to determine these kinetic parameters for specific metabolic pathways. mdpi.comnih.gov For instance, studies on the stereoselective sulfoxidation of sulindac (B1681787) sulfide (B99878), a process also catalyzed by FMOs, have determined Kₘ and Vₘₐₓ values in human liver and kidney microsomes. nih.gov Similar methodologies can be applied to characterize the kinetics of fluphenazine sulfoxidation and subsequent S,S-dioxide formation by individual FMO and CYP isoforms. This allows for a quantitative comparison of the efficiency of different enzymes in catalyzing these reactions.

Table 1: Key Concepts in Enzyme Kinetics

| Term | Definition | Significance |

| Michaelis Constant (Kₘ) | The substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ). bu.edu.eg | An inverse measure of the affinity of the enzyme for its substrate. A lower Kₘ indicates a higher affinity. |

| Maximum Velocity (Vₘₐₓ) | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. bu.edu.eg | Proportional to the enzyme concentration and reflects the catalytic turnover rate. |

| Catalytic Efficiency (kcat/Kₘ) | A measure of how efficiently an enzyme converts a substrate into a product. libretexts.org | Allows for the comparison of the effectiveness of different enzymes or the preference of an enzyme for different substrates. |

Identification of In Vitro Biotransformation Products

In vitro studies are essential for identifying the range of metabolites formed from a parent drug. For fluphenazine, these studies have revealed a complex pattern of biotransformation products.

Sulfoxidation and N-Oxidation Pathways in In Vitro Systems

In vitro metabolism studies of fluphenazine and related phenothiazines using rat liver microsomes have consistently identified sulfoxidation and N-oxidation as major metabolic pathways. researchgate.net The formation of fluphenazine sulfoxide is a well-documented metabolic route. researchgate.netescholarship.org Additionally, N-oxidation at the piperazine (B1678402) ring can occur, leading to the formation of N-oxides. researchgate.netljmu.ac.uk The relative rates of these reactions can be dependent on the substrate concentration, with N-oxidation sometimes being favored at higher concentrations. researchgate.net

Further Metabolite Characterization from Enzymatic Reactions

Beyond the initial sulfoxidation and N-oxidation, further metabolism of fluphenazine occurs. In vitro studies have also identified N-dealkylation, leading to the removal of the hydroxyethyl (B10761427) group from the piperazine moiety, as a significant metabolic reaction. researchgate.net Aromatic hydroxylation of the phenothiazine ring system is another observed biotransformation. researchgate.net The interplay of these different enzymatic reactions results in a diverse array of metabolites, including those that have undergone multiple modifications, such as the N-dealkylated sulfoxide. researchgate.net

Table 2: Major In Vitro Metabolic Pathways of Fluphenazine

| Metabolic Pathway | Description | Key Enzymes Implicated (General) |

| Sulfoxidation | Addition of an oxygen atom to the sulfur atom of the phenothiazine ring, forming a sulfoxide and subsequently a sulfone (S,S-dioxide). grafiati.comresearchgate.net | Flavin Monooxygenases (FMOs), Cytochrome P450s (CYPs). nih.govmdpi.com |

| N-Oxidation | Addition of an oxygen atom to a nitrogen atom in the piperazine side chain. researchgate.net | Flavin Monooxygenases (FMOs), Cytochrome P450s (CYPs). nih.govmdpi.com |

| N-Dealkylation | Removal of the N-hydroxyethyl group from the piperazine side chain. nih.govresearchgate.net | Cytochrome P450s (CYPs). nih.gov |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenothiazine ring structure. researchgate.net | Cytochrome P450s (CYPs). mdpi.com |

Non-Enzymatic Biotransformation Processes

The biotransformation of xenobiotics is not exclusively an enzyme-mediated phenomenon. Non-enzymatic processes, such as chemical degradation under physiological conditions, can also contribute to the alteration of a compound's structure. For phenothiazine derivatives like Fluphenazine, and by extension its oxidized metabolites, non-enzymatic transformations primarily involve oxidation and hydrolysis. drhothas.com These reactions can be influenced by various factors present in a biological or formulation environment, including pH, temperature, light, and the presence of reactive molecules like peroxides or trace impurities in excipients. drhothas.comscirp.org

Fluphenazine itself is susceptible to oxidation at its sulfur and nitrogen atoms. scirp.org The formation of this compound is a result of extensive oxidation of the sulfur atom within the phenothiazine ring. Once formed, this compound (a sulfone) is generally more chemically stable towards further oxidation at the sulfur atom compared to its parent compound or the intermediate S-oxide (a sulfoxide). However, it can still be subject to other non-enzymatic degradation pathways.

Oxidative Degradation: Forced degradation studies on fluphenazine hydrochloride using oxidizing agents like hydrogen peroxide (H₂O₂) have demonstrated the propensity of the phenothiazine nucleus to undergo oxidation. semanticscholar.org The primary product of such oxidation is often the S-oxide. semanticscholar.orgljmu.ac.uk Further oxidation leads to the S,S-dioxide. The presence of hydroperoxides, which can form from the autoxidation of excipients in pharmaceutical formulations, is a known trigger for the oxidation of phenothiazine drugs. ljmu.ac.uk While the sulfone in this compound is resistant to further oxidation, other parts of the molecule, such as the piperazine side chain, remain potential sites for non-enzymatic oxidative reactions, although these are less commonly reported than the primary S-oxidation.

Hydrolytic and Photolytic Degradation: Phenothiazine derivatives can undergo degradation under acidic, alkaline, and photolytic conditions. semanticscholar.org Hydrolysis can potentially cleave the side chain from the phenothiazine nucleus. For fluphenazine, studies have explored its degradation under various pH conditions. semanticscholar.org Photolytic studies, where the drug is exposed to UV light, have also been conducted to assess stability. semanticscholar.org It is plausible that this compound would exhibit similar vulnerabilities, potentially leading to the cleavage of the N-alkylpiperazine side chain or alteration of the phenothiazine ring system upon exposure to harsh pH or light energy.

The table below summarizes potential non-enzymatic processes for phenothiazine derivatives, which are applicable to this compound.

| Degradation Process | Conditions / Initiators | Potential Transformation of this compound |

| Oxidation | Peroxides, trace metals, light, auto-oxidation | While the sulfone group is stable, other sites like the piperazine nitrogen could be susceptible. |

| Hydrolysis | Acidic or alkaline pH | Cleavage of the ether linkage or the bond connecting the side chain to the phenothiazine ring. |

| Photolysis | Exposure to UV light | Ring cleavage or modification, side-chain degradation. |

Computational Predictions of Metabolic Pathways and Vulnerable Sites

In silico models are invaluable tools in modern drug discovery for predicting the metabolic fate of compounds, thereby anticipating potential metabolites and identifying sites of metabolic vulnerability. nih.govcreative-biolabs.com These computational approaches can be broadly categorized into ligand-based and structure-based methods. nih.govcreative-biolabs.com Ligand-based methods use the structure of the molecule itself to predict metabolism, while structure-based methods model the interaction between the compound and a specific metabolic enzyme, most commonly Cytochrome P450 (CYP) isozymes. nih.govcreative-biolabs.com

For a molecule like this compound, computational models would predict its subsequent metabolic transformations. Although the sulfur atom is fully oxidized, several other sites on the molecule are susceptible to metabolism. The primary metabolic pathways predicted for phenothiazines include aromatic hydroxylation, N-dealkylation, and N-oxidation. researchgate.net

Computational Tools and Methodologies: Several computational tools are available for predicting drug metabolism. Knowledge-based systems rely on databases of known metabolic reactions to predict transformations. frontiersin.orgnih.gov Other programs, such as SMARTCyp and XenoSite, use reactivity models and machine learning to predict which atoms in a molecule are most likely to be metabolized by CYP enzymes. cambridgemedchemconsulting.com More advanced methods employ deep learning and neural machine translation, using chemical structures represented as SMILES strings to predict metabolic outcomes without relying on predefined reaction rules. rsc.org These tools analyze the molecule's structure to identify electronically and sterically favorable sites for enzymatic attack.

Predicted Metabolic Vulnerabilities of this compound: Applying these computational principles to this compound, the following metabolic pathways would be predicted. The sulfone group (S,S-dioxide) is not expected to be a primary site for further metabolism.

Aromatic Hydroxylation: The phenothiazine ring system is a prime target for hydroxylation, typically catalyzed by CYP enzymes. Computational models would identify specific positions on the two aromatic rings as vulnerable sites.

N-Dealkylation: The piperazine side chain is another major site of metabolic attack. The model would predict the cleavage of the hydroxyethyl group from the piperazine nitrogen or the cleavage of the entire propyl-piperazine side chain from the phenothiazine nitrogen. In vitro studies on the parent drug, fluphenazine, show that N-dealkylation is a significant metabolic pathway. researchgate.net

N-Oxidation: The nitrogen atoms in the piperazine ring are susceptible to N-oxidation, forming N-oxides. This is another common metabolic pathway for compounds containing tertiary amines. researchgate.net

The table below details the computationally predicted metabolic vulnerabilities for this compound.

| Vulnerable Site | Predicted Biotransformation | Metabolic Product Type | Computational Approach |

| Phenothiazine Ring | Aromatic Hydroxylation | Hydroxylated this compound | Site of Metabolism (SOM) prediction tools (e.g., SMARTCyp, XenoSite), quantum chemical calculations. cambridgemedchemconsulting.com |

| Piperazine Ring Nitrogen | N-Oxidation | This compound N-oxide | Knowledge-based systems, machine learning models. frontiersin.orgrsc.org |

| Piperazine Side Chain | N-Dealkylation (removal of the hydroxyethyl group) | N-dealkylated this compound | Ligand-based approaches, pathway prediction systems. nih.govcreative-biolabs.com |

| Propyl Linker | Cleavage from Phenothiazine Nitrogen | 2-(Trifluoromethyl)-10H-phenothiazine 5,5-dioxide | Pathway prediction systems based on known metabolic rules. nih.gov |

These in silico predictions provide a theoretical framework for the potential metabolic fate of this compound. They guide experimental studies, such as in vitro metabolism assays using liver microsomes, to confirm the formation of these predicted metabolites.

Advanced Analytical and Spectroscopic Characterization of Fluphenazine S,s Dioxide

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental in isolating Fluphenazine (B1673473) S,S-dioxide from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) each offer distinct advantages in the analysis of this compound.

HPLC stands as a primary tool for the analysis of fluphenazine and its oxidized metabolites due to its high resolution and sensitivity. semanticscholar.orgresearchgate.net The development of a robust HPLC method is crucial for accurately quantifying Fluphenazine S,S-dioxide, often in the presence of the parent drug and other degradation products.

The choice of stationary phase is critical for achieving successful separation of polar oxidized phenothiazines like this compound from the less polar parent compound. Reversed-phase columns, particularly C18 columns, are frequently employed for this purpose. semanticscholar.orgresearchgate.netescholarship.org The non-polar nature of the C18 stationary phase allows for greater retention of the less polar parent compound, fluphenazine, while the more polar oxidized metabolites, including the S-oxide and S,S-dioxide, elute earlier. escholarship.org

For instance, a C18 column (250 mm × 4.6 mm, 5 µm particle size) has been successfully used to separate fluphenazine from its oxidative degradation products. semanticscholar.org The efficiency of the separation is influenced by the hydrophobicity and the end-capping of the stationary phase. Base-deactivated columns are often preferred to minimize peak tailing of the basic phenothiazine (B1677639) compounds. acs.org The use of a pre-column packed with a similar material can help protect the analytical column from strongly retained impurities and extend its lifetime. escholarship.org

Table 1: HPLC Stationary Phases for Oxidized Phenothiazine Analysis

| Column Type | Dimensions | Particle Size | Application | Reference |

|---|---|---|---|---|

| C18 | 250 mm × 4.6 mm | 5 µm | Separation of fluphenazine and its oxidative degradation products. semanticscholar.org | semanticscholar.org |

| C18-µBondapak | 0.25 in × 1.0 ft | Not Specified | Separation of fluphenazine and its derivatives. escholarship.org | escholarship.org |

| Supelco Discovery C18 | Not Specified | Not Specified | Reversed-phase separation of phenothiazine derivatives. acs.org | acs.org |

The mobile phase composition plays a pivotal role in controlling the retention and resolution of fluphenazine and its oxidized metabolites. A typical mobile phase for reversed-phase HPLC of phenothiazines consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netescholarship.orgacs.org The pH of the aqueous buffer is a critical parameter, as it affects the ionization state of the analytes and, consequently, their retention behavior. For instance, a mobile phase composed of methanol, acetonitrile, and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0) in a ratio of 70:15:15 (v/v/v) has been used in an isocratic mode for the separation of fluphenazine and its degradation products. researchgate.net

Gradient elution is often employed to effectively separate a complex mixture of compounds with varying polarities, such as the parent drug and its various oxidized forms. escholarship.orgmdpi.com A gradient program typically starts with a higher proportion of the aqueous phase to retain and separate the more polar compounds, followed by a gradual increase in the organic modifier concentration to elute the less polar compounds. escholarship.org For example, a linear gradient from 65% to 90% methanol in a sodium phosphate (B84403) buffer over 20 minutes has been utilized for the separation of phenothiazine derivatives. escholarship.org

Table 2: HPLC Mobile Phases and Gradient Strategies

| Mobile Phase Components | Gradient Profile | Application | Reference |

|---|---|---|---|

| Methanol, Acetonitrile, 10 mM Ammonium Acetate (pH 6.0) | Isocratic (70:15:15, v/v/v) | Separation of fluphenazine and its degradation products. researchgate.net | researchgate.net |

| 0.01 M Sodium Phosphate (pH 7.4), Methanol | Linear gradient from 65% to 90% methanol over 20 min | Separation of fluphenazine and its derivatives. escholarship.org | escholarship.org |

While HPLC is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of fluphenazine and its metabolites. ljmu.ac.uk However, direct GC analysis of some oxidized derivatives like N-oxides can be challenging due to their thermal lability. These compounds may undergo thermolysis during analysis, leading to the formation of other compounds. ljmu.ac.uk Despite this limitation, GC-MS has been used for the determination of fluphenazine in biological fluids. escholarship.org The mass spectrometer provides definitive structural information, which is invaluable for the identification of unknown metabolites or degradation products.

Thin-Layer Chromatography (TLC) is a valuable technique for the initial screening and isolation of fluphenazine and its oxidation products. ljmu.ac.uk It is a relatively simple, rapid, and cost-effective method. Different solvent systems can be employed to achieve separation on silica (B1680970) gel plates. For example, a mobile phase of ethyl acetate-methanol-concentrated ammonia (B1221849) (2:7:0.2, v/v/v) has been used for the TLC separation of fluphenazine and related compounds. researchgate.net Another system uses methanol and acetone (B3395972) (9:1, v/v) for separation on silica gel TLC F254 plates, with UV detection at 245 nm. researchgate.net TLC is particularly useful for monitoring the progress of oxidation reactions and for the preparative isolation of specific products for further analysis. ljmu.ac.uk

Stationary Phase Optimization for Oxidized Phenothiazines

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. When coupled with a chromatographic separation technique like LC or GC, it provides both retention time and mass-to-charge ratio (m/z) information, enabling confident identification.

In studies of fluphenazine degradation, LC-MS/MS has been instrumental in characterizing oxidative degradation products. semanticscholar.orgresearchgate.net The precursor ion of fluphenazine is observed at an m/z of 438. researchgate.net The mass spectra of degradation products can then be analyzed to identify structural modifications. For this compound, an increase in mass corresponding to the addition of two oxygen atoms to the sulfur atom of the phenothiazine ring would be expected. The fragmentation pattern obtained in MS/MS experiments provides further structural details, helping to pinpoint the site of oxidation. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Fragmentation Studies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for identifying and characterizing this compound, particularly in complex matrices such as biological fluids or forced degradation samples. researchgate.net The chromatographic separation, typically using a reversed-phase C18 column, isolates the S,S-dioxide metabolite from the parent drug and other related substances. researchgate.netresearchgate.net Subsequent analysis by tandem mass spectrometry provides structural information based on the compound's specific fragmentation pattern.

In positive electrospray ionization (ESI) mode, this compound is expected to form a protonated molecule, [M+H]⁺. The addition of two oxygen atoms to the sulfur of fluphenazine (C₂₂H₂₆F₃N₃OS, molecular weight 437.5 g/mol ) increases the molecular weight by approximately 32 amu, resulting in a protonated ion at m/z 469.17. nih.gov

The fragmentation of this ion in the collision cell of the mass spectrometer typically involves the cleavage of the bond between the propyl side chain and the phenothiazine nitrogen, as well as fragmentation within the piperazine (B1678402) ring. These fragmentation patterns are crucial for distinguishing the S,S-dioxide from other metabolites, such as the S-oxide or hydroxylated species. researchgate.netsemanticscholar.org

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss / Fragment Structure |

| 469.17 | 328.08 | Cleavage of the piperazine ring, loss of C₅H₁₁N₂O |

| 469.17 | 298.06 | Cleavage of the propyl side chain from the phenothiazine nitrogen, resulting in the protonated phenothiazine S,S-dioxide nucleus. |

| 469.17 | 171.11 | Fragment corresponding to the protonated hydroxyethylpiperazine-propyl side chain. nih.gov |

| 469.17 | 143.08 | Further fragmentation of the side chain. nih.gov |

This table is generated based on known fragmentation patterns of Fluphenazine and related phenothiazines. semanticscholar.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of an ion, which can be used to determine its elemental composition with high confidence. oup.com This technique is critical for confirming the identity of this compound by distinguishing it from other compounds that may have the same nominal mass.

Using an HRMS instrument like a Time-of-Flight (TOF) or Orbitrap analyzer, the measured mass of the protonated molecule can be determined with a mass accuracy of less than 5 ppm. oup.com This allows for the calculation of a unique elemental formula. The ability to obtain accurate mass measurements for both the precursor ion and its product ions further solidifies the structural assignment. researchgate.net

Table 2: Accurate Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₂₆F₃N₃O₃S |

| Theoretical Monoisotopic Mass | 469.1647 |

| Theoretical [M+H]⁺ | 469.1720 |

| Required Mass Accuracy | < 5 ppm |

This table contains calculated theoretical values.

Isotope Dilution Mass Spectrometry Using Labeled Standards

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that provides a high level of accuracy and precision. ptb.de For the quantification of this compound, this method involves the use of a stable isotope-labeled (SIL) internal standard. The SIL standard, which is chemically identical to the analyte but has a higher mass due to the incorporation of isotopes like ¹³C, ²H (D), or ¹⁵N, is added to the sample at a known concentration at the beginning of the sample preparation process. epa.gov

Because the analyte and the SIL standard exhibit identical chemical and physical properties during extraction, chromatography, and ionization, any sample loss or matrix-induced signal suppression/enhancement affects both compounds equally. ptb.deresearchgate.net The concentration of the analyte is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the SIL standard. epa.gov This approach effectively corrects for procedural inconsistencies and matrix effects, making it the gold standard for quantitative analysis in complex media.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules, including this compound. emerypharma.com

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The oxidation of the sulfur atom to a sulfone group causes a significant change in the electronic distribution within the phenothiazine ring system. This results in a notable downfield shift (deshielding) of the chemical shifts for the aromatic protons and carbons adjacent to the sulfone group compared to the parent Fluphenazine. mdpi.com The presence of the electron-withdrawing sulfone group alters the aromatic region of both the proton and carbon spectra in a predictable manner. mdpi.comchemrxiv.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Phenothiazine Moiety of this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Shift |

| Aromatic Protons | 7.5 - 8.2 | - | Significant downfield shift compared to Fluphenazine (approx. 6.8-7.3 ppm) due to the electron-withdrawing effect of the SO₂ group. mdpi.com |

| C-4a, C-5a | - | ~135-140 | Downfield shift due to proximity to the SO₂ group. |

| C-1, C-9 | - | ~128-132 | Downfield shift. |

| Quaternary Carbons | - | Visible | Assignments confirmed by HMBC. |

| Side Chain Protons | 2.5 - 4.0 | 20 - 60 | Less affected than the aromatic core, but slight shifts may be observed. |

Predicted shifts are based on published data for related phenothiazine sulfones and general principles of NMR spectroscopy. mdpi.comljmu.ac.uk

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It would be used to confirm the sequence of protons in the propyl side chain (-CH₂-CH₂-CH₂-), the connectivity within the piperazine ring, and the relationships between adjacent protons on the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. emerypharma.com It provides a powerful method to assign the carbon signals based on the already assigned proton signals, or vice versa. Methylene groups (CH₂) appear with a different phase than methyl (CH₃) or methine (CH) groups, providing additional structural information. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular skeleton. For this compound, it would unambiguously confirm the connection of the propyl chain to the phenothiazine nitrogen (N-10) by showing a correlation from the N-CH₂ protons to the phenothiazine carbons C-4a and C-10a. It is also the primary method for assigning quaternary (non-protonated) carbons, which are invisible in an HSQC spectrum. github.io

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

The UV-Vis spectrum of Fluphenazine in aqueous solutions typically exhibits characteristic absorption bands. mdpi.com The oxidation of the sulfur atom to a sulfone in the phenothiazine ring system is known to cause a hypsochromic shift (a shift to shorter wavelengths) in the deep UV region of the absorption spectrum. rsc.orgnih.gov This is due to the alteration of the electronic structure of the phenothiazine chromophore.

The molar absorptivity (ε) is a constant that relates the absorbance (A) to the concentration (c) and the path length of the cuvette (l) according to the Beer-Lambert law (A = εcl). ljmu.ac.uk To determine the molar absorptivity of this compound, a pure sample of the compound would be dissolved in a suitable solvent to prepare a series of solutions of known concentrations. The absorbance of each solution would then be measured at the λmax using a UV-Vis spectrophotometer. A plot of absorbance versus concentration would yield a straight line, and the molar absorptivity could be calculated from the slope of this line.

Table 2: UV-Vis Spectroscopic Data for Fluphenazine and its Sulfoxide (B87167)

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Fluphenazine | 256, 306 | Not specified | mdpi.com |

| Fluphenazine sulfoxide | 348 | 5.9 x 10³ | nuph.edu.ua |

Electrochemical Characterization

Electrochemical methods provide significant insight into the redox properties of molecules like this compound. These techniques are instrumental in understanding the mechanisms of oxidation and reduction, which are central to the formation of the S-oxide and S,S-dioxide metabolites. nih.gov

Cyclic Voltammetry (CV) for Redox Behavior Analysis

Cyclic voltammetry (CV) is a potent electroanalytical technique used to investigate the electrochemical behavior of phenothiazine derivatives. nih.govmdpi.com The analysis reveals that phenothiazines undergo oxidation primarily at the sulfur atom of the heterocyclic ring. nih.govmdpi.com The potential at which this oxidation occurs is influenced by the molecular structure, particularly the substituents on the phenothiazine scaffold. mdpi.comchemrxiv.org

Studies on chlorpromazine (B137089) (CPZ), a closely related phenothiazine, show a first oxidation event occurring at an anodic potential of 595 mV. nih.govbham.ac.uk In contrast, the parent scaffold 2-chlorophenothiazine (B30676) (2CPTZ) is more easily oxidized, with its first oxidation peak appearing at a lower potential of 376 mV. nih.govchemrxiv.org This demonstrates that the alkylamine side chain on CPZ makes the phenothiazine core more difficult to oxidize compared to the free NH analogue. mdpi.comchemrxiv.org The presence of a chlorine atom also generally increases the difficulty of oxidation. mdpi.com Fluphenazine, when analyzed by CV, has been reported to produce two distinct anodic peaks at approximately 0.78V and 0.93V. researchgate.net

The following table summarizes the initial oxidation potentials for representative phenothiazine analogues, illustrating the structure-electroactivity relationship.

| Compound | First Anodic Peak Potential (Epa1) | Reference |

|---|---|---|

| 2-Chlorophenothiazine (2CPTZ) | 376 mV vs Fc/Fc+ | nih.govchemrxiv.org |

| Chlorpromazine (CPZ) | 595 mV vs Fc/Fc+ | nih.govmdpi.com |

| Fluphenazine | ~780 mV vs SCE | researchgate.net |

Computational and Theoretical Chemistry Studies of Fluphenazine S,s Dioxide

In Silico Prediction of Chemical Properties and Interactions

Computational, or in silico, methods are pivotal in modern medicinal chemistry for predicting the physicochemical properties and biological interactions of molecules before their synthesis and experimental testing. These theoretical studies offer insights into a compound's behavior, guiding further research and development. For Fluphenazine (B1673473) S,S-dioxide, while specific computational studies are limited due to its status as a relatively novel metabolite, principles can be drawn from research on the parent compound, Fluphenazine, and other related phenothiazines.

pKa Predictions and pH-Dependent Protonation States

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic profile of a drug by determining its charge state at a given pH. researchgate.net The protonation state affects properties such as solubility, membrane permeability, and receptor binding.

While direct computational predictions of the pKa for Fluphenazine S,S-dioxide are not extensively documented in the literature, the pKa values for the parent compound, Fluphenazine, have been determined through experimental and computational methods. researchgate.netnih.gov Fluphenazine has three reported pKa values, which are associated with the protonation and deprotonation of the nitrogen atoms in the phenothiazine (B1677639) ring and the piperazine (B1678402) moiety. mdpi.com At physiological pH, the distal nitrogen of the piperazine ring is typically uncharged, while the proximal nitrogen is approximately 90% protonated. mdpi.com

Computational methods for pKa prediction range from empirical approaches to quantum chemical methods combined with solvation models. peerj.comkyushu-u.ac.jp These methods calculate the Gibbs free energy change of the protonation reaction to derive the pKa. kyushu-u.ac.jp For complex molecules like phenothiazines, accurate prediction is crucial as errors can lead to incorrect modeling of the dominant protonation states. escholarship.org Studies on various drug-like molecules show that the accuracy of these predictions can vary, with methods like PM3/COSMO showing good performance for many compounds. peerj.com

The experimental pKa values for the parent compound, Fluphenazine, provide a basis for understanding the likely ionization behavior of its metabolites.

Table 1: Experimental pKa Values of Fluphenazine

| pKa Value | Associated Group | Reference |

|---|---|---|

| 3.65 | Phenothiazine ring nitrogen & Piperazine moiety | mdpi.com |

| 5.95 | Phenothiazine ring nitrogen & Piperazine moiety | mdpi.com |

| 7.93 | Phenothiazine ring nitrogen & Piperazine moiety | mdpi.com |

Note: The table presents experimentally determined pKa values for the parent compound, Fluphenazine. Specific computational predictions for this compound are not available in the cited literature.

Ligand-Protein Interaction Modeling (e.g., molecular docking to non-clinical targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This modeling provides insights into binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

While docking studies specifically targeting this compound are not prominent, research on related phenothiazines provides a relevant framework. For instance, in a study on the electrochemical synthesis of phenothiazine metabolites, molecular docking was used to propose a rationale for the formation of the S-oxide and the novel S,S-dioxide metabolites of Chlorpromazine (B137089), a closely related phenothiazine. mdpi.combham.ac.ukchemrxiv.org This study modeled the interaction with a cytochrome P450 enzyme, a non-clinical target relevant to drug metabolism. mdpi.combham.ac.uk

Furthermore, docking studies have been conducted on other Fluphenazine derivatives to explore their potential against non-clinical targets. One such study investigated a series of Fluphenazine derivatives as potential inhibitors of caspase-3, an enzyme involved in apoptosis. researchgate.net The results indicated that hydrogen bonding between the substituent on the Fluphenazine molecule and amino acid residues like Gly238, Arg286, Ser219, and Arg269 in the enzyme's active site may be crucial for the observed activity. researchgate.net These studies demonstrate the utility of ligand-protein interaction modeling for understanding the biological activity of this class of compounds. researchgate.netekb.eg

The primary models for protein-ligand recognition include the "lock-and-key," "induced fit," and "conformational selection" theories, which describe the process of how a ligand fits into a protein's binding site. nih.govmdpi.com Computational methods like docking help to visualize and analyze these interactions. rsc.org

Table 2: Example of Molecular Docking Interactions for a Phenothiazine Derivative

| Ligand | Protein Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Fluphenazine Derivative (ID8a) | Caspase-3 | Arg286 | Hydrogen Bond | researchgate.net |

| Fluphenazine Derivative (ID6a) | Caspase-3 | Gly238 | Hydrogen Bond | researchgate.net |

| Fluphenazine Derivative (ID10a) | Caspase-3 | Ser219, Arg269 | Hydrogen Bond | researchgate.net |

Note: This table includes examples of docking studies on Fluphenazine derivatives and the related compound Chlorpromazine with non-clinical targets to illustrate the application of this computational method.

Degradation Pathways and Chemical Stability of Fluphenazine S,s Dioxide

Oxidative Degradation Mechanisms

Oxidative degradation is a significant pathway for the breakdown of phenothiazine (B1677639) derivatives, including fluphenazine (B1673473). The presence of oxidizing agents can lead to the formation of various degradation products.

The oxidation of fluphenazine and its derivatives can result in a number of degradation products. The primary sites for oxidation are the sulfur atom in the phenothiazine ring and the nitrogen atoms in the piperazine (B1678402) side chain. scirp.orgdrhothas.com Oxidation of the sulfur atom leads to the formation of the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide). mdpi.com Further oxidation can occur at the nitrogen atoms of the side chain, yielding various N-oxides. scirp.orgdrhothas.comljmu.ac.uk

In studies on the oxidative degradation of promethazine (B1679618), a related phenothiazine, identified products included 10-methylphenothiazine, phenothiazine, 3H-phenothiazine-3-one, phenothiazine 5-oxide, and promethazine 5-oxide. nih.gov For fluphenazine, forced degradation studies under oxidative stress conditions have shown the formation of several degradation products. mdpi.comresearchgate.net One of the proposed degradation products is 2-(Trifluoromethyl)-10H-phenothiazine 5-Oxide. semanticscholar.org The fluphenazine molecule has four potential sites for oxidation, which could theoretically lead to fifteen different oxides. scirp.orgdrhothas.com

A proposed oxidative degradation pathway for fluphenazine hydrochloride suggests the formation of Fluphenazine S-Oxide and subsequently 2-(Trifluoromethyl)-10H-phenothiazine 5-Oxide. semanticscholar.org

Table 1: Potential Oxidative Degradation Products of Fluphenazine

| Product Name | Site of Oxidation | Reference |

| Fluphenazine S-oxide | Sulfur atom | veeprho.com |

| Fluphenazine S,S-dioxide | Sulfur atom | mdpi.com |

| Fluphenazine N-oxides | Nitrogen atoms in piperazine ring | scirp.orgdrhothas.comljmu.ac.uk |

| 2-(Trifluoromethyl)-10H-phenothiazine 5-Oxide | Sulfur atom and side chain cleavage | semanticscholar.org |

The rate and extent of oxidative degradation are highly dependent on the nature and concentration of the oxidizing agent. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in forced degradation studies to simulate oxidative stress. nih.gov

In a study on a fluphenazine analogue, significant degradation was observed in the presence of hydrogen peroxide. nih.gov Complete degradation was reported after 6 hours in 3% H₂O₂, and sufficient decomposition occurred within 3 hours in 1.5% H₂O₂ at 298 K. nih.gov This indicates that fluphenazine derivatives are highly susceptible to oxidation. nih.gov The oxidation of fluphenazine decanoate (B1226879) in oily solutions is believed to be initiated by hydroperoxides formed from the autoxidation of the oil. ljmu.ac.uk The presence of peroxides in pharmaceutical excipients is also a known cause of oxidative degradation of sensitive drugs like fluphenazine. scirp.orgdrhothas.com

The oxidation of fluphenazine can be catalyzed by various factors, including the presence of acids. ljmu.ac.uk Research on fluphenazine decanoate demonstrated that acid catalyzes the oxidation of the tertiary amine centers in the molecule, with the catalytic effect being related to the pKa value of the acid. ljmu.ac.ukljmu.ac.uk This is contrary to some earlier reports in the literature. ljmu.ac.uk

In a study on a fluphenazine analogue, the catalytic effect of different buffer components on degradation was investigated. It was found that borate (B1201080) buffers (containing NaBO₂ and H₃BO₃) demonstrated a catalytic effect on the degradation, whereas acetate (B1210297) and phosphate (B84403) buffers did not. nih.gov

Influence of Oxidizing Agents (e.g., peroxides)

Hydrolytic Degradation Pathways

Forced degradation studies on fluphenazine hydrochloride have been conducted under various hydrolytic conditions (acidic, alkaline, and neutral). mdpi.comresearchgate.net In one study, fluphenazine hydrochloride was found to be labile in an alkaline medium (0.1 N NaOH), showing approximately 14% degradation after 12 hours. semanticscholar.org However, no additional degradation peaks were observed in the chromatogram, suggesting that the degradation products may not be readily detectable by the analytical method used or that the degradation pathway does not produce UV-active species under those conditions. semanticscholar.org Another study on a fluphenazine analogue showed that the compound was subjected to degradation in both neutral (water) and acidic (0.1 M HCl, 1 M HCl, and 2 M HCl) solutions at 363 K. nih.gov

Photolytic Degradation Processes

Phenothiazines are known to be sensitive to light. nih.gov Photostability studies are a crucial part of the degradation profiling of these compounds.

A study on a fluphenazine analogue revealed that it underwent photodegradation in aqueous solutions but was stable in the solid state when exposed to light. nih.gov This suggests that the solvent plays a role in the photolytic degradation pathway. In another study, fluphenazine hydrochloride was found to be less susceptible to photodegradation, with only 6% degradation observed after 3 days of exposure in a UV chamber. semanticscholar.org The photostability of prochlorperazine, a related phenothiazine, was found to be influenced by the type of light source, with the degradation rate decreasing in the order of sunlight > UV light (254 nm) > fluorescent/diffuse light. core.ac.uk The use of amber ampoules was shown to retard the rate of photodegradation. core.ac.uk

Photolysis of fluphenazine in an aqueous medium can lead to the formation of stable photoproducts, including an exocyclic N-piperazine oxide and a carboxylic acid resulting from the hydrolysis of the 2-CF₃ group. acs.org

Thermal Stability Profiles

Thermal stability is an important characteristic of a drug substance, as it can affect its shelf life and storage conditions.

Forced degradation studies have shown that fluphenazine hydrochloride exhibits some degradation under thermal stress. When subjected to dry heat at 75°C for 12 hours, approximately 12% degradation was observed, although no distinct degradation peaks were detected. semanticscholar.org In another study, a fluphenazine analogue showed significant degradation at 393 K with 0% relative humidity. nih.gov However, the analogue was found to be stable during accelerated testing at 313 K and ~75% relative humidity. nih.gov

Thermogravimetric analysis of various phenothiazine derivatives has been conducted to determine their thermal stability. researchgate.net For instance, a study on phenothiazinium picrates indicated that they are thermally stable up to 100°C. When heated to decomposition, fluphenazine is reported to emit very toxic fumes of hydrogen fluoride, nitrogen oxides, and sulfur oxides. nih.gov

Table 2: Summary of Fluphenazine Degradation under Different Conditions

| Stress Condition | Observations | Reference |

| Oxidative | Highly unstable, significant degradation with H₂O₂. | nih.gov |

| Hydrolytic | Labile in alkaline conditions (approx. 14% degradation in 0.1 N NaOH at 12 H). | semanticscholar.org |

| Photolytic | Undergoes degradation in aqueous solution; less susceptible in solid state. | nih.gov |

| Thermal | Shows degradation at elevated temperatures (approx. 12% at 75°C for 12 H). | semanticscholar.org |

Environmental Fate and Degradation in Abiotic Systems

Specific research on the environmental fate and abiotic degradation of this compound is limited. However, insights can be drawn from studies on the parent compound, phenothiazine, and its derivatives. Phenothiazine itself has been shown to biodegrade in aquatic environments, with phenothiazine sulfone being identified as a significant metabolite, accounting for approximately 15% of the degradation products in one model ecosystem study. nih.gov This indicates that the sulfone derivative can be formed under environmental conditions and may persist due to its inherent stability.

The degradation of this compound in abiotic systems is primarily governed by processes such as photolysis and hydrolysis.

Photodegradation: Phenothiazine compounds are generally known to be susceptible to photodegradation. nih.gov However, the sulfone derivatives are typically more photostable than the corresponding sulfides and sulfoxides. Studies on the photocatalysis of phenothiazine derivatives suggest that the sulfone is a potential end-product of oxidative degradation and is resistant to further breakdown under the same photocatalytic conditions. acs.org The primary photodegradation pathway for many phenothiazines involves the cleavage of the side chain at the N-10 position rather than the breakdown of the tricyclic ring system. jst.go.jp For this compound, exposure to environmental light, particularly UV radiation, would likely lead to the slow degradation of the piperazine side chain, while the core phenothiazine sulfone structure would remain more intact.

Hydrolysis: The phenothiazine sulfone ring system is chemically robust and not susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). The electron-withdrawing nature of the sulfone group further stabilizes the aromatic rings. Any hydrolytic degradation would likely target the ester or ether linkages within the side chain, if present, rather than the central ring structure. For this compound, the ether linkage in the hydroxyethylpiperazine side chain could be a potential, albeit slow, site for hydrolysis. Studies on related phenothiazines have shown that degradation in aqueous solutions is often dependent on factors like pH, temperature, and the presence of oxidizing agents rather than simple hydrolysis. nih.gov

Table 2: Summary of Abiotic Degradation Findings for Phenothiazine Derivatives

| Degradation Process | Substrate | Conditions | Major Products/Findings | Reference |

|---|---|---|---|---|

| Biodegradation (Aquatic) | Phenothiazine | Model aquatic ecosystem (33 days) | Phenothiazine sulfoxide (29%), Phenothiazine sulfone (15%) | nih.gov |

| Photodegradation | Chlorpromazine (B137089) (a phenothiazine drug) | Xenon lamp irradiation (4 hours) | Almost complete degradation with 58 photoproducts identified. | nih.govresearchgate.net |

| Photodegradation | 10-(2-Dialkylaminopropyl)phenothiazines | Acid solution, light exposure | Cleavage of the side chain, formation of phenothiazones. Sulfoxides were hardly formed. | jst.go.jp |

| Photocatalysis | Phenothiazine Sulfoxide | UV-vis light | The sulfoxide acts as a photocatalyst. Overoxidation to the sulfone (PTH-O2) is a catalyst degradation pathway, implying the sulfone's stability. | acs.org |

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| Fluphenazine | C22H26F3N3OS | |

| This compound | Fluphenazine sulfone | C22H26F3N3O3S |

| Fluphenazine S-oxide | Fluphenazine sulfoxide | C22H26F3N3O2S |

| Phenothiazine | C12H9NS | |

| Phenothiazine sulfone | Phenothiazine 5,5-dioxide | C12H9NO2S |

| Phenothiazine sulfoxide | Phenothiazine 5-oxide | C12H9NOS |

| Chlorpromazine | C17H19ClN2S | |

| Hydrogen peroxide | H2O2 |

Methodological Considerations and Experimental Design in Fluphenazine S,s Dioxide Research

Controlled Synthesis and Purification Protocols

The synthesis of Fluphenazine (B1673473) S,S-dioxide, a sulphone derivative of Fluphenazine, involves controlled oxidation of the parent molecule. ljmu.ac.uk The phenothiazine (B1677639) ring system is susceptible to oxidation at both the sulfur and nitrogen atoms. ljmu.ac.uknih.gov Chemical oxidants are commonly employed for this transformation. For instance, oxidation of phenothiazine derivatives to their corresponding sulfoxides (S-oxides) has been achieved using reagents like aqueous nitrous acid and hydrogen peroxide. core.ac.ukchemrxiv.orgmdpi.com Further oxidation to the sulphone (S,S-dioxide) can be accomplished, sometimes alongside N-oxidation, depending on the reaction conditions and the oxidizing agent used. ljmu.ac.uknih.gov

Electrochemical methods present a greener alternative for the synthesis of phenothiazine oxides, including the S,S-dioxide metabolites. core.ac.ukchemrxiv.orgmdpi.com This technique allows for a degree of control over the oxidation process, potentially enabling the selective formation of S-oxide and S,S-dioxide metabolites on a multi-milligram scale. chemrxiv.orgmdpi.com

Purification of the synthesized Fluphenazine S,S-dioxide is crucial to remove unreacted starting materials, intermediates like the S-oxide, and other by-products. Chromatographic techniques are indispensable for this purpose. ljmu.ac.uk High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are frequently used to separate the various oxidation products from the parent compound. ljmu.ac.ukescholarship.org For instance, a developed HPLC method can effectively separate Fluphenazine from its oxidative degradation products. semanticscholar.orgresearchgate.net Purification protocols may also involve recrystallization steps to isolate the pure compound. core.ac.uk

Table 1: Synthesis and Purification Techniques

| Aspect | Method | Description | References |

| Synthesis | Chemical Oxidation | Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to oxidize the sulfur atom of the phenothiazine ring. | ljmu.ac.ukcore.ac.ukchemrxiv.orgmdpi.com |

| Electrochemical Synthesis | An environmentally friendly method that uses an electric current to drive the oxidation reaction, allowing for controlled formation of metabolites. | core.ac.ukchemrxiv.orgmdpi.com | |

| Purification | High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify each component in a mixture. | ljmu.ac.uksemanticscholar.orgresearchgate.net |

| Thin-Layer Chromatography (TLC) | A simple and rapid chromatographic technique used to separate non-volatile mixtures. | ljmu.ac.ukescholarship.org | |

| Recrystallization | A technique used to purify chemicals by dissolving a compound in a suitable solvent and then allowing it to crystallize out. | core.ac.uk |

Validation of Analytical Methods for Accuracy and Precision

The validation of analytical methods is paramount to ensure the reliability of data in this compound research. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for validating analytical procedures. semanticscholar.orgresearchgate.netnih.gov Key validation parameters include accuracy, precision, specificity, linearity, and range. semanticscholar.orgresearchgate.net

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of Fluphenazine and its degradation products. semanticscholar.orgresearchgate.netnih.gov Validation of an HPLC method involves demonstrating its suitability for its intended purpose. semanticscholar.orgnih.gov

Accuracy is determined by comparing the results of the method to a known reference value. researchgate.net It is often expressed as the percentage recovery of the analyte. researchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. semanticscholar.orgresearchgate.net It is usually expressed as the relative standard deviation (RSD). researchgate.net

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. semanticscholar.org

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. semanticscholar.org The correlation coefficient (r²) is a common measure of linearity. semanticscholar.org

Forced degradation studies are conducted under various stress conditions (e.g., hydrolytic, oxidative, photolytic, and thermal) to demonstrate the stability-indicating nature of the analytical method. semanticscholar.orgresearchgate.netnih.gov These studies help to identify potential degradation products, such as this compound, and ensure that they are well-separated from the parent drug. semanticscholar.orgresearchgate.net

Table 2: Validation Parameters for an HPLC Method

| Parameter | Acceptance Criteria (Typical) | References |

| Accuracy | Recovery between 98.0% and 102.0% | bbrc.in |

| Precision (RSD) | Not more than 2.0% | researchgate.net |

| Linearity (r²) | ≥ 0.999 | semanticscholar.orgresearchgate.net |

| Specificity | No interference from placebo and degradation products | semanticscholar.org |

Design of In Vitro Chemical and Biochemical Reaction Systems

In vitro systems are essential for studying the formation and reactivity of this compound under controlled laboratory conditions. These systems can mimic biological processes or explore the compound's chemical behavior.

Chemical Reaction Systems:

To study the formation of this compound, chemical oxidation reactions can be set up using various oxidizing agents. ljmu.ac.uk For example, Fluphenazine can be treated with hydrogen peroxide or m-chloroperbenzoic acid in a suitable solvent to induce the formation of the S-oxide and subsequently the S,S-dioxide. ljmu.ac.uk The progress of these reactions can be monitored using analytical techniques like HPLC or TLC to identify and quantify the products formed over time. ljmu.ac.uk

Biochemical Reaction Systems:

To investigate the metabolic formation of this compound, in vitro systems employing liver microsomal preparations can be utilized. ljmu.ac.uk These preparations contain cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, including the S-oxidation of phenothiazines. drugbank.com By incubating Fluphenazine with liver microsomes and necessary cofactors (e.g., NADPH), researchers can study the enzymatic formation of its oxides.

Furthermore, in vitro cell culture models are employed to assess the biological effects of compounds. For instance, the impact of Fluphenazine and its metabolites on cell viability can be evaluated using cell lines like SH-SY5Y neuroblastoma cells or various cancer cell lines. mdpi.commdpi.com Assays such as the MTT assay can determine the concentration-dependent effects of the compounds on cell proliferation and cytotoxicity. mdpi.comuniv.kiev.ua These studies can provide insights into the potential biological activities of this compound. mdpi.combinasss.sa.cr

Data Analysis and Interpretation in Structure Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques and data analysis.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are particularly useful for identifying degradation products and metabolites in complex mixtures. semanticscholar.orgresearchgate.net In the positive electrospray ionization (ESI) mode, the mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. researchgate.net The fragmentation pattern provides valuable information about the structure of the molecule. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A comprehensive structure elucidation report (SER) often accompanies the characterization of reference standards, ensuring accuracy and reliability for analytical purposes. veeprho.com The combination of data from these analytical techniques allows for the unambiguous confirmation of the structure of this compound. mdpi.comveeprho.com

Table 3: Spectroscopic Data for Fluphenazine Derivatives

| Technique | Analyte | Observed m/z (or other key data) | References |

| LC-MS/MS | Fluphenazine | Precursor ion peak at m/z 438 | researchgate.net |

| LC-MS/MS | Oxidative Degradation Product | m/z values of 391, 321, 279, 115 | researchgate.net |

Future Research Trajectories and Academic Significance of Fluphenazine S,s Dioxide Studies

Elucidation of Novel Chemical Transformations

The chemical transformations of Fluphenazine (B1673473) S,S-dioxide are a fertile ground for research, moving beyond its role as a simple metabolite. Key areas of future investigation include:

Electrochemical Synthesis: Recent advancements have demonstrated the electrochemical synthesis of phenothiazine (B1677639) S-oxide and, for the first time, S,S-dioxide metabolites on a multi-milligram scale. cymitquimica.comnih.gov This "green" chemistry approach, which can be finely controlled by adjusting the electric current, offers a novel and efficient route to Fluphenazine S,S-dioxide. cymitquimica.com Future research will likely focus on optimizing this method specifically for fluphenazine, potentially leading to higher yields and purity, and exploring its applicability to other phenothiazine derivatives. The proposed mechanism involves the oxidation of the sulfur atom at the sulfide (B99878) position to form the sulfoxide (B87167), followed by further oxidation to the sulfone. nih.gov